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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical protocols for the intravenous administration of IMM-01 are not

publicly available. The following protocol is a representative guide based on standard

preclinical practices for intravenous administration of biologics in rodent models and available

information on IMM-01 from clinical studies. Researchers should adapt this protocol based on

their specific experimental design, institutional guidelines (IACUC), and any further information

that becomes available.

Introduction
IMM-01 is a recombinant human signal regulatory protein α (SIRPα)-IgG1 fusion protein that

targets the CD47-SIRPα checkpoint.[1][2][3] By blocking the interaction between CD47 on

tumor cells and SIRPα on macrophages, IMM-01 enhances the phagocytosis of tumor cells

and stimulates anti-tumor T-cell responses.[1][4][5][6] Preclinical studies have demonstrated its

anti-tumor activity, and it has shown a favorable safety profile in clinical trials, notably with a low

incidence of anemia, a common side effect of CD47-targeting agents.[2][3][7] This document

provides a detailed, representative protocol for the intravenous administration of IMM-01 in

preclinical animal models, along with its mechanism of action.

Mechanism of Action
IMM-01 functions by disrupting the "don't eat me" signal provided by CD47 on cancer cells to

SIRPα on macrophages. This blockade promotes the phagocytosis of tumor cells by
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macrophages. The Fc portion of the IMM-01 fusion protein can further engage Fc receptors on

macrophages, enhancing this phagocytic activity. Activated macrophages can then act as

antigen-presenting cells, processing and presenting tumor antigens to T-cells, thereby bridging

the innate and adaptive immune responses to exert a dual anti-tumor effect.[1][4][8]
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Caption: IMM-01 Signaling Pathway.

Quantitative Data
Specific quantitative data from preclinical intravenous administration of IMM-01 is not readily

available in the public domain. The following table summarizes dosing information from human

clinical trials, which can inform dose-range finding studies in preclinical models.

Parameter Value Clinical Context Source

Dose Escalation

Range (Human)

0.003 mg/kg to 2.0

mg/kg

Phase I and Phase

Ib/II studies in patients

with

relapsed/refractory

lymphoma and

advanced solid

tumors.[1][9][10]

[1][9][10]

Recommended Phase

II Dose (Human)
2.0 mg/kg

In combination with

tislelizumab.[2][3][9]
[2][3][9]

Administration

Frequency (Human)
Weekly

Intravenous infusion.

[1][2][3][9][10]
[1][2][3][9][10]

Terminal Half-life

(Human)
53.8 to 73.3 hours

Observed in a Phase I

study.[1]
[1]

Experimental Protocol: Intravenous Administration
in a Mouse Tumor Model
This protocol describes the intravenous (IV) administration of IMM-01 via the tail vein in a

mouse xenograft or syngeneic tumor model.

Materials
IMM-01 (lyophilized powder or stock solution)

Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)
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Mouse strain appropriate for the tumor model (e.g., NOD/SCID for xenografts, C57BL/6 for

syngeneic models)

Tumor cells

Anesthetic agents

Heating pad or heat lamp

Mouse restrainer

Sterile syringes (1 ml) and needles (27-30 gauge)

70% Isopropyl alcohol swabs

Personal Protective Equipment (PPE)

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Animal Preparation

Injection Procedure

Post-Administration

Reconstitute/Dilute IMM-01
to desired concentration

Prepare syringes with
correct dose volume

Warm mouse tail to
dilate veins

Place mouse in
restrainer

Clean tail with
70% alcohol

Insert needle into
lateral tail vein

Position for injection

Administer bolus injection
slowly (e.g., over 1-2 min)

Withdraw needle and
apply gentle pressure

Monitor for adverse reactions

Return mouse to cage

Document procedure

Click to download full resolution via product page

Caption: Experimental Workflow for IV Administration.
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Detailed Methodology
4.3.1. Animal Model Preparation

Tumor Cell Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into the

mice. Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups.

4.3.2. Formulation of IMM-01

Reconstitution: If IMM-01 is in a lyophilized form, reconstitute it with the specified sterile

diluent to create a stock solution.

Dilution: On the day of administration, dilute the IMM-01 stock solution with a sterile,

pyrogen-free vehicle (e.g., 0.9% saline) to the final desired concentration for injection. For

preclinical studies, solutions are preferred to ensure the compound is ready for absorption.

[11] The maximum volume for a bolus tail vein injection in mice is typically 5 ml/kg.[12]

4.3.3. Intravenous Administration Procedure

Animal Preparation:

To facilitate injection, warm the mouse's tail to induce vasodilation of the lateral tail veins.

This can be achieved by placing the mouse under a heat lamp or immersing the tail in

warm water (30-35°C) for a short period.[13]

Secure the mouse in an appropriate restraining device.[13] Ensure the restrainer is the

correct size to prevent injury.[13]

Injection Site Preparation:

Swab the tail with a 70% isopropyl alcohol wipe to clean the injection site.

Injection:

Identify one of the lateral tail veins.
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Using a sterile syringe with a 27-30 gauge needle, insert the needle, bevel up, into the

vein at a shallow angle.

Slowly administer the IMM-01 solution as a bolus injection. The injection should proceed

with minimal resistance. If significant resistance is felt, the needle may not be in the vein.

If the compound is irritating, accidental injection outside the vein (extravasation) can cause

tissue necrosis.[12] In such cases, it is recommended to dilute the compound in the

surrounding tissue with sterile 0.9% saline.[12]

Post-Injection:

Carefully withdraw the needle and apply gentle pressure to the injection site with sterile

gauze to prevent bleeding.

Return the mouse to its cage and monitor for any immediate adverse reactions.

Continue to monitor the animals according to the approved IACUC protocol.[12]

4.3.4. Dosing and Schedule

Dose Selection: Conduct a dose-range finding study. Based on human clinical data, a

starting range for preclinical efficacy studies in mice might be between 0.1 mg/kg and 10

mg/kg, though this needs to be empirically determined.

Dosing Schedule: A weekly administration schedule, as used in human trials, is a reasonable

starting point for preclinical studies.[1][2][3][10]

4.4. Safety and Compliance

All animal procedures must be performed in accordance with a protocol approved by the

Institutional Animal Care and Use Committee (IACUC).

Researchers must adhere to Good Laboratory Practices (GLP) for preclinical studies when

required for regulatory submissions.[14]

Appropriate PPE should be worn at all times.
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Conclusion
This document provides a comprehensive, though representative, protocol for the intravenous

administration of IMM-01 in preclinical research. Due to the lack of a specific, publicly available

protocol, this guide is based on standard methodologies for IV administration of biologics in

mice and the known characteristics of IMM-01 from clinical data. Adherence to institutional

guidelines and careful experimental design are paramount for obtaining reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.bu.edu/research/forms-policies/administration-of-drugs-and-experimental-compounds-in-mice-and-rats-iacuc/
https://www.bu.edu/research/forms-policies/administration-of-drugs-and-experimental-compounds-in-mice-and-rats-iacuc/
https://researchanimaltraining.com/articles/intravenous-injection-in-the-mouse/
https://www.fda.gov/patients/drug-development-process/step-2-preclinical-research
https://www.benchchem.com/product/b608080#protocol-for-imm-01-intravenous-administration-in-preclinical-studies
https://www.benchchem.com/product/b608080#protocol-for-imm-01-intravenous-administration-in-preclinical-studies
https://www.benchchem.com/product/b608080#protocol-for-imm-01-intravenous-administration-in-preclinical-studies
https://www.benchchem.com/product/b608080#protocol-for-imm-01-intravenous-administration-in-preclinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608080?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

